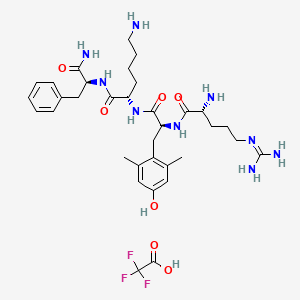
124219-00-7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the Chemical Abstracts Service number 124219-00-7 is known as H-Asp-Asp-Asp-Asp-Asp-OH. It is a peptide consisting of five aspartic acid residues.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Asp-Asp-Asp-Asp-Asp-OH involves the stepwise addition of aspartic acid residues. The process typically starts with the protection of the amino and carboxyl groups of aspartic acid to prevent unwanted side reactions. The protected aspartic acid is then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). After each coupling step, the protecting groups are removed, and the next aspartic acid residue is added. This process is repeated until the desired peptide sequence is obtained .
Industrial Production Methods
Industrial production of H-Asp-Asp-Asp-Asp-Asp-OH follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
H-Asp-Asp-Asp-Asp-Asp-OH can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various coupling reagents such as DCC and HOBt.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides.
Wissenschaftliche Forschungsanwendungen
H-Asp-Asp-Asp-Asp-Asp-OH has significant potential in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Wirkmechanismus
The mechanism of action of H-Asp-Asp-Asp-Asp-Asp-OH involves its interaction with specific molecular targets and pathways. The peptide can bind to proteins and enzymes, modulating their activity. This interaction can influence various cellular processes, including signal transduction, gene expression, and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-Asp-Asp-Asp-Asp-OH: A peptide with four aspartic acid residues.
H-Asp-Asp-Asp-OH: A peptide with three aspartic acid residues.
H-Asp-Asp-OH: A peptide with two aspartic acid residues.
Uniqueness
H-Asp-Asp-Asp-Asp-Asp-OH is unique due to its longer peptide chain, which can result in different biological activities and interactions compared to shorter peptides. The additional aspartic acid residues can enhance its binding affinity and specificity for certain molecular targets.
Eigenschaften
CAS-Nummer |
124219-00-7 |
|---|---|
Molekularformel |
C₂₀H₂₇N₅O₁₆ |
Molekulargewicht |
593.45 |
Sequenz |
One Letter Code: DDDDD |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









